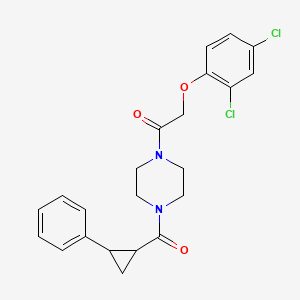

2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone

Description

This compound features a 2,4-dichlorophenoxy group linked to an ethanone backbone, with a piperazine ring substituted by a 2-phenylcyclopropanecarbonyl moiety. Its structure combines halogenated aromaticity, a ketone functional group, and a conformationally constrained cyclopropane ring, making it a candidate for diverse biological applications, including antimicrobial or herbicide development .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Cl2N2O3/c23-16-6-7-20(19(24)12-16)29-14-21(27)25-8-10-26(11-9-25)22(28)18-13-17(18)15-4-2-1-3-5-15/h1-7,12,17-18H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOJOQYQQPPVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C3CC3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

Cyclopropanecarbonylation: The intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to introduce the cyclopropanecarbonyl group.

Piperazine Coupling: Finally, the piperazine ring is introduced through a coupling reaction with the dichlorophenoxy intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

Oxidation: Formation of phenoxy radicals or quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology

In biological research, it may serve as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

Industry

In industry, the compound could be used in the formulation of agrochemicals, such as herbicides or pesticides, due to its phenoxy structure.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a synthetic derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely recognized for its herbicidal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a complex organic molecule featuring a dichlorophenoxy group and a piperazine moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological systems, particularly in relation to its activity as a herbicide and possible therapeutic applications.

The primary mechanism of action for compounds related to 2,4-D involves the disruption of plant growth regulation by mimicking the action of natural auxins. In mammals, however, the pharmacological effects may differ significantly:

- Cell Membrane Disruption : Studies indicate that 2,4-D and its derivatives can cause mitochondrial injury and cell membrane damage, leading to various toxicological effects including muscle damage and organ failure .

- Neurotoxicity : There is evidence that exposure to 2,4-D can result in central nervous system effects such as hallucinations and convulsions due to its interference with neurotransmitter systems .

Toxicological Effects

The biological activity of this compound has been assessed in several studies:

- Acute Toxicity : Ingestion or exposure can lead to severe symptoms including gastrointestinal distress, muscle spasms, and respiratory failure. A case study reported a fatal instance of poisoning where the patient exhibited multiple organ involvement after ingestion .

- Chronic Exposure : Long-term exposure has been linked to various health outcomes. Epidemiological studies have shown inconsistent results regarding the association between chronic exposure to 2,4-D and cancer risk .

- Pharmacokinetics : Following exposure, the compound is primarily eliminated through urinary excretion. The systemic dose has been quantified in various studies, showing significant variability based on exposure circumstances .

Case Studies

Several case studies illustrate the biological activity and health implications associated with this compound:

- Case Study 1 : A report from Ethiopia detailed a case of severe poisoning due to accidental ingestion of 2,4-D. The patient presented with loss of consciousness and required intensive care but ultimately succumbed to complications arising from multi-organ failure .

- Case Study 2 : A biomonitoring study involving farm families demonstrated elevated urinary concentrations of 2,4-D following herbicide application. The results highlighted the importance of protective measures during application to mitigate exposure risks .

Data Tables

| Study | Findings | Health Effects |

|---|---|---|

| Case Study 1 | Severe poisoning; multi-organ failure | Loss of consciousness, respiratory failure |

| Biomonitoring Study | Elevated urinary levels post-application | Increased risk for acute toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.